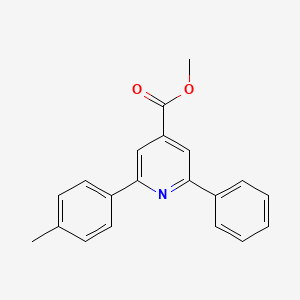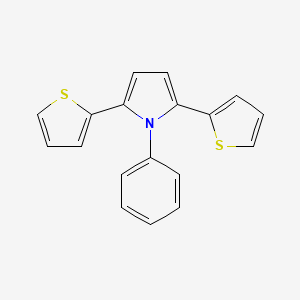![molecular formula C33H23NO5 B12046895 dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate CAS No. 618069-75-3](/img/structure/B12046895.png)
dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate is a complex organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds containing a fused ring system with nitrogen
准备方法
The synthesis of dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate typically involves a multi-step process. One common method includes the reaction of naphthoquinone with indandione and pyridine derivatives in a one-pot multicomponent reaction . The reaction conditions often involve the use of organic solvents such as dioxane and may require heating to facilitate the formation of the desired product . The structures of the synthesized compounds are usually confirmed by techniques such as IR, 1H NMR, and 13C NMR analysis .
化学反应分析
Dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced indolizine derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like selenium dioxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate has several scientific research applications:
作用机制
The mechanism of action of dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate can be compared with other similar compounds, such as:
Naphtho[2,3-b]indolizine-6,11-dione derivatives: These compounds share a similar core structure but differ in their substituents and photophysical properties.
Indole derivatives: While indole derivatives have a simpler structure, they exhibit a wide range of biological activities and applications. The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its diverse applications and properties.
属性
CAS 编号 |
618069-75-3 |
|---|---|
分子式 |
C33H23NO5 |
分子量 |
513.5 g/mol |
IUPAC 名称 |
dimethyl 3-(4-phenylbenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate |
InChI |
InChI=1S/C33H23NO5/c1-38-32(36)28-27-19-17-25-24-11-7-6-10-22(24)16-18-26(25)34(27)30(29(28)33(37)39-2)31(35)23-14-12-21(13-15-23)20-8-4-3-5-9-20/h3-19H,1-2H3 |
InChI 键 |
AJDBSBFXNOONAB-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C=CC6=CC=CC=C63 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[2-methoxy-4-[(E)-[2-(4-phenylmethoxyphenoxy)propanoylhydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12046846.png)


![1-Boc-3-[2-Methanesulfonyl-5-(3-methylisoxazol-5-yl)pyrimidin-4-yl]piperidine](/img/structure/B12046872.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12046900.png)
